molecular formula C14H26O5 B168744 Diisoamyl malate CAS No. 1587-19-5

Diisoamyl malate

Cat. No.: B168744
CAS No.: 1587-19-5
M. Wt: 274.35 g/mol
InChI Key: FNQVCKJDSDFDTE-UHFFFAOYSA-N
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Description

Diisoamyl malate is a chemical compound that belongs to the family of dialkyl malates. It is an ester formed from malic acid and isoamyl alcohol. This compound is primarily used in the cosmetics industry as a skin-conditioning agent and emollient .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisoamyl malate can be synthesized through the esterification of malic acid with isoamyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under sonication conditions to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques, such as distillation, are common in industrial production to achieve efficient synthesis and purification of this compound .

Chemical Reactions Analysis

Types of Reactions

Diisoamyl malate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Under strong acidic or basic conditions, it can be hydrolyzed to malic acid and isoamyl alcohol .

Common Reagents and Conditions

    Hydrolysis: Strong acids or bases are used to hydrolyze this compound into its constituent components.

    Oxidation: Oxidizing agents can convert this compound into corresponding oxidized products.

    Reduction: Reducing agents can be used to reduce this compound, although this is less common.

Major Products Formed

Mechanism of Action

Diisoamyl malate exerts its effects primarily through its emollient properties. It forms a protective layer on the skin, reducing water loss and maintaining skin hydration. The esterases in the skin can metabolize this compound to malic acid and isoamyl alcohol, which may penetrate the dermis and contribute to its skin-conditioning effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisoamyl malate is unique among dialkyl malates due to its specific combination of malic acid and isoamyl alcohol. This combination provides distinct physicochemical properties, such as its specific emollient and skin-conditioning effects, making it particularly suitable for use in cosmetic formulations .

Properties

IUPAC Name

bis(3-methylbutyl) 2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O5/c1-10(2)5-7-18-13(16)9-12(15)14(17)19-8-6-11(3)4/h10-12,15H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQVCKJDSDFDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CC(C(=O)OCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437907
Record name Butanedioic acid, hydroxy-, bis(3-methylbutyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1587-19-5
Record name Diisoamyl malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, hydroxy-, bis(3-methylbutyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIISOAMYL MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3CNF0D6YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Diisoamyl-DL-malate was prepared using a procedure similar to that in Example 4. To the reaction flask, DL-malic acid (87.54 g), 3-methyl-1-butanol (285 mL) and Amberlyst® 15 ion exchange resin (11.9) were added. The mixture was placed under nitrogen and heated to reflux. At 109° C., two phases started to collect in the Dean-Stark trap. The reaction was maintained at 110° C. for 8 hr, during this time water was continuously removed. The product was dissolved in diethyl ether and separated from the catalyst via filtration over a bed of silica. The organic layer was washed with saturated sodium bicarbonate a number of times, washed once with water, and dried over magnesium sulfate. Diethyl ether was removed via rotary evaporation. Diisoamyl-DL-malate was obtained as a low viscosity, clear colorless liquid with a slight odor (130 g, 72% yield) after pumping on the sample in vacuo to remove residual 3-methyl-1-butanol.
Quantity
87.54 g
Type
reactant
Reaction Step One
[Compound]
Name
resin ( 11.9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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